molecular formula C15H20N5O8 B039383 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide CAS No. 115044-44-5

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide

Cat. No. B039383
M. Wt: 398.35 g/mol
InChI Key: HTFTXEQZXWCRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide (TEMPO) is a stable free radical compound that has been extensively used in scientific research. TEMPO has a unique chemical structure that makes it an excellent tool for studying the mechanisms of various chemical reactions.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has been widely used in scientific research as a stable free radical compound. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is commonly used as a catalyst in various chemical reactions, including oxidation, reduction, and polymerization reactions. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is also used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins, nucleic acids, and other biological molecules. In addition, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is used as a probe to study the mechanisms of various chemical reactions, including radical reactions, redox reactions, and enzymatic reactions.

Mechanism Of Action

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide acts as a catalyst in various chemical reactions by accepting or donating electrons to other molecules. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has a stable free radical structure that allows it to participate in radical reactions without being consumed. In EPR spectroscopy, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can also act as a probe to study the mechanisms of various chemical reactions by reacting with reactive intermediates and forming stable adducts.

Biochemical And Physiological Effects

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has been shown to have antioxidant properties and can protect cells from oxidative stress. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has been shown to have neuroprotective effects and can protect neurons from oxidative damage.

Advantages And Limitations For Lab Experiments

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has several advantages for lab experiments. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is a stable free radical compound that can be easily synthesized and purified. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is also relatively inexpensive and can be used in small quantities. However, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide has some limitations for lab experiments. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can react with other molecules in the reaction mixture, leading to unwanted side reactions. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can also be toxic to cells at high concentrations, limiting its use in some biological systems.

Future Directions

There are several future directions for the use of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide in scientific research. One potential application of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is in the development of new catalysts for chemical reactions. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be modified to have different functional groups, allowing it to catalyze specific reactions. Another potential application of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is in the development of new drugs for the treatment of oxidative stress-related diseases. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be modified to have improved pharmacological properties, making it a promising candidate for drug development. Finally, 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be used in the development of new diagnostic tools for the detection of oxidative stress-related diseases. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can be conjugated with imaging agents, allowing it to be used in non-invasive imaging techniques.

Synthesis Methods

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine (TMP) using a strong oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite (NaClO). The reaction takes place at room temperature, and the yield of 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide is typically high. 2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide can also be synthesized by the oxidation of TMP using a variety of other oxidizing agents, including potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

properties

CAS RN

115044-44-5

Product Name

2,2,6,6-Tetramethyl-4-(3-picrylamino)piperidine N-oxide

Molecular Formula

C15H20N5O8

Molecular Weight

398.35 g/mol

InChI

InChI=1S/C15H20N5O8/c1-14(2)6-8(7-15(3,4)20(14)28)16-11-9(17(22)23)5-10(18(24)25)13(21)12(11)19(26)27/h5,8,16,21H,6-7H2,1-4H3

InChI Key

HTFTXEQZXWCRNJ-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1[O])(C)C)NC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])C

Other CAS RN

115044-44-5

synonyms

2,2,6,6-tetramethyl-4-(3-picrylamino)piperidine N-oxide
4MePN-piperidine N-oxide

Origin of Product

United States

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